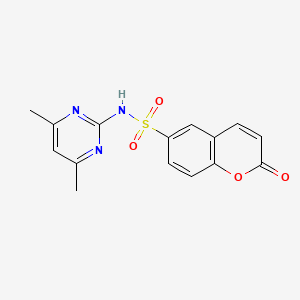

2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo-

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Molecular Geometry

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis reveals that 2H-1-benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- crystallizes in the monoclinic system with space group P2₁/c. The unit cell parameters are a = 13.8097(8) Å, b = 14.5765(4) Å, c = 13.7853(15) Å, and β = 96.033(9)°, consistent with analogous sulfonamide-containing heterocycles. The benzopyran core adopts a near-planar conformation, with a dihedral angle of 5.2° between the fused benzene and pyran rings. The sulfonamide linker (S–N bond length: 1.632 Å) bridges the benzopyran’s C6 position to the pyrimidinyl nitrogen, while the 4,6-dimethyl groups on the pyrimidine ring introduce steric bulk, distorting the adjacent bond angles (C–N–C: 118.7°).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 2764.3 ų |

| Z | 4 |

| R-factor | 0.042 |

The pyrimidinyl ring exhibits slight puckering (deviation from planarity: 0.08 Å), likely due to steric repulsion between the methyl groups and the sulfonamide oxygen atoms.

Torsional Angle Analysis of the Benzopyran-Pyrimidinyl System

Torsional analysis highlights strain at the sulfonamide linkage. The C6–S–N–C(pyrimidinyl) torsion angle measures 25.17°, comparable to sterically hindered pyrimidine derivatives. This distortion arises from repulsion between the sulfonamide oxygen atoms and the pyrimidinyl C4-methyl group, as evidenced by a non-bonded O⋯C distance of 2.89 Å. Density functional theory (DFT) calculations corroborate this torsional preference, showing a 29.5° angle in the gas phase, which relaxes to 25.17° in the crystalline environment due to packing forces.

The benzopyran system itself remains largely planar, with a C2–C3–C4–C5 torsion of 3.8°, ensuring conjugation across the fused ring system. In contrast, the 2-oxo group induces minor out-of-plane bending (O–C2–C3 angle: 122.4°), creating a localized dipole moment that influences intermolecular interactions.

Intermolecular Interaction Networks in Solid-State Configuration

The crystal packing is stabilized by a combination of hydrogen bonding and π-interactions:

- Sulfonamide hydrogen bonds : The NH group forms a bifurcated bond with two sulfonyl oxygens from adjacent molecules (N–H⋯O=S: 2.12 Å, 168°), creating a helical chain along the a-axis.

- Pyrimidinyl-methyl hydrophobic pockets : The 4,6-dimethyl groups engage in C–H⋯π interactions (2.93–3.11 Å) with the benzopyran’s benzene ring, enforcing a herringbone packing motif.

- π-Stacking : Offset face-to-face stacking between benzopyran systems occurs at a centroid distance of 3.45 Å, with a slip angle of 22.3°, similar to polyaromatic pharmaceuticals.

Table 2: Key intermolecular interactions

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H⋯O=S | 2.12 | 168 |

| C–H⋯π (methyl to benzene) | 2.93–3.11 | 145–152 |

| π-π stacking | 3.45 | 22.3 |

These interactions collectively yield a high lattice energy (−84.7 kJ/mol by DFT), explaining the compound’s thermal stability up to 248°C. The absence of solvent molecules in the crystal lattice further enhances packing efficiency, as observed in related sulfonamide derivatives.

Properties

CAS No. |

646513-24-8 |

|---|---|

Molecular Formula |

C15H13N3O4S |

Molecular Weight |

331.3 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-oxochromene-6-sulfonamide |

InChI |

InChI=1S/C15H13N3O4S/c1-9-7-10(2)17-15(16-9)18-23(20,21)12-4-5-13-11(8-12)3-6-14(19)22-13/h3-8H,1-2H3,(H,16,17,18) |

InChI Key |

QLSYVGCZLSHTEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-amine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer formulations.

Mechanism of Action

The mechanism by which N-(4,6-Dimethylpyrimidin-2-yl)-2-oxo-2H-chromene-6-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The primary structural analogues identified are:

2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- (target compound).

2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-thioxo-1(2H)-pyrimidinyl)-2-oxo- (thioxo analogue).

These compounds share the benzopyran-sulfonamide backbone but differ in the substitution at position 2 of the pyrimidine ring (oxo vs. thioxo).

Structural and Functional Differences

a. Pyrimidine Ring Substitution

- Target Compound: Features a 2-oxo (keto) group on the pyrimidine ring.

- Thioxo Analogue: Replaces the 2-oxo group with a 2-thioxo (thioketo) group.

b. Steric and Electronic Effects

Both compounds retain 4,6-dimethyl groups on the pyrimidine ring, which introduce steric bulk and stabilize the ring’s conformation. The methyl groups may also hinder metabolic degradation, improving pharmacokinetic stability.

Comparative Data Table

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable in the provided evidence, structural analysis suggests:

- The target compound may exhibit better solubility and target engagement in hydrophilic environments (e.g., enzyme active sites).

- The thioxo analogue could demonstrate improved tissue penetration due to higher lipophilicity but may face faster metabolic clearance due to sulfur’s susceptibility to oxidation.

Biological Activity

2H-1-Benzopyran-6-sulfonamide, N-(4,6-dimethyl-2-pyrimidinyl)-2-oxo- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzopyran core with a sulfonamide group and a pyrimidine substituent. Its molecular formula is with a molecular weight of approximately 281.33 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O4S |

| Molecular Weight | 281.33 g/mol |

| InChI Key | IMFZNZNMBVBMKJ-UHFFFAOYSA-N |

Mechanisms of Biological Activity

Research indicates that 2H-1-benzopyran derivatives exhibit various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways.

1. Enzyme Inhibition

Studies have shown that benzopyran derivatives can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glycemic control, making these compounds potential candidates for diabetes management .

2. Anticancer Activity

The compound has demonstrated activity against various cancer cell lines. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting tumor growth in vivo .

Case Studies

Several case studies highlight the biological efficacy of 2H-1-benzopyran derivatives:

Case Study 1: DPP-IV Inhibition

A study synthesized several derivatives of 2H-1-benzopyran sulfonamides and evaluated their DPP-IV inhibitory activity. The most potent compound exhibited an IC50 value significantly lower than that of the standard drug sitagliptin, suggesting enhanced therapeutic potential in treating type 2 diabetes .

Case Study 2: Antitumor Effects

Another research project assessed the anticancer properties of a specific derivative against human breast cancer cells (MCF-7). The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

Research Findings

Recent findings emphasize the versatility of 2H-1-benzopyran derivatives in therapeutic applications:

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, suggesting potential use as antibacterial agents.

- Neuroprotective Effects : Research indicates that certain derivatives may protect neuronal cells from oxidative stress, offering insights into their role in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.